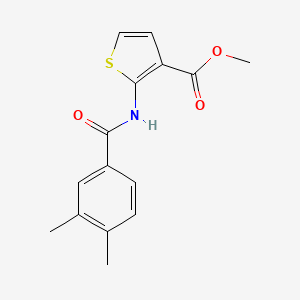

Methyl 2-(3,4-dimethylbenzamido)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(3,4-dimethylbenzamido)thiophene-3-carboxylate: is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with thiophene-3-carboxylic acid and 3,4-dimethylbenzoyl chloride.

Reaction Steps: The carboxylic acid group of thiophene-3-carboxylic acid is first activated using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). The activated carboxylic acid then reacts with 3,4-dimethylbenzoyl chloride to form the amide bond.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Batch Production: In an industrial setting, the reaction is carried out in large reactors under controlled conditions to ensure consistency and yield.

Catalysts: Catalysts such as pyridine or triethylamine may be used to enhance the reaction efficiency.

Scale-Up: The process is scaled up to produce larger quantities, with careful monitoring of reaction parameters to maintain product quality.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring into its corresponding saturated analogs.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at various positions on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic substitution may use reagents like bromine or iodine, while nucleophilic substitution may involve strong nucleophiles like sodium methoxide.

Major Products Formed:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Saturated thiophenes.

Substitution Products: Bromo- or iodo-thiophenes, and various substituted thiophenes.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: Its unique chemical properties make it valuable in the development of new materials and coatings.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.

Comparación Con Compuestos Similares

Methyl 2-(2,4-dimethylbenzamido)thiophene-3-carboxylate

Methyl 2-(3,5-dimethylbenzamido)thiophene-3-carboxylate

Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate

Uniqueness: Compared to these similar compounds, Methyl 2-(3,4-dimethylbenzamido)thiophene-3-carboxylate has a distinct substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity.

This compound , its preparation, reactions, applications, and comparison with similar compounds

Actividad Biológica

Methyl 2-(3,4-dimethylbenzamido)thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antibacterial properties, enzyme inhibition, and cytotoxicity.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a methyl ester and a benzamide group. This structural configuration may contribute to its biological activity by influencing its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds related to this compound. For example, derivatives of thiophene have shown significant inhibitory effects against various bacterial strains.

Case Study: Antibacterial Evaluation

A study evaluated several thiophene derivatives for their antibacterial properties against common pathogens such as E. coli, P. aeruginosa, Salmonella, and S. aureus. The results indicated that some derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.54 to 1.11 μM, demonstrating potent antibacterial activity compared to standard antibiotics like ciprofloxacin and gentamicin .

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| 3b | E. coli | 1.11 |

| 3b | P. aeruginosa | 1.00 |

| 3b | Salmonella | 0.54 |

| 3b | S. aureus | 1.11 |

Enzyme Inhibition

In addition to its antibacterial properties, this compound may also exhibit enzyme inhibitory activities.

Tyrosinase Inhibition

Tyrosinase is an important enzyme in melanogenesis and has been targeted for skin whitening agents. Some analogs of thiophene derivatives have shown promising tyrosinase inhibition with IC50 values significantly lower than that of standard inhibitors like kojic acid .

| Analog | IC50 (μM) |

|---|---|

| Analog 1 | 17.62 |

| Analog 2 | >20 |

| Analog 3 | 1.12 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Studies involving B16F10 murine melanoma cells revealed that certain analogs of this compound did not exhibit significant cytotoxicity at concentrations up to 20 μM over a period of 72 hours .

The mechanism underlying the biological activities of this compound is likely multifaceted:

- Antibacterial Activity : The thiophene moiety may enhance membrane permeability, allowing the compound to exert its antibacterial effects effectively.

- Enzyme Inhibition : The structural features may facilitate binding to active sites on target enzymes like tyrosinase, leading to inhibition.

Propiedades

IUPAC Name |

methyl 2-[(3,4-dimethylbenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-9-4-5-11(8-10(9)2)13(17)16-14-12(6-7-20-14)15(18)19-3/h4-8H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVBGNJAUUGFDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.